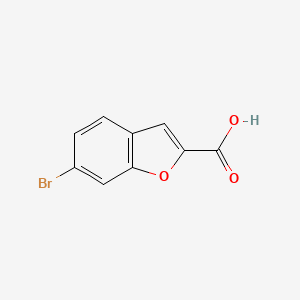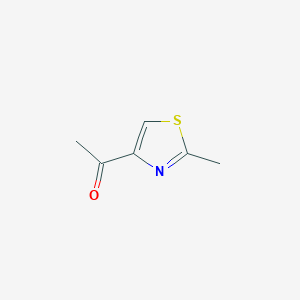
5-Heptyl-1,3,4-thiadiazol-2-amine
描述
5-Heptyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₉H₁₇N₃S and a molecular weight of 199.32 g/mol . It is a ligand that stabilizes the geometry of planar and oriented six-membered rings . The compound can exist in two different conformations: planar and dihedral . The crystal structure of this compound has been determined using X-ray crystallography, revealing a planar conformation with an orientation of 180° .
准备方法
Synthetic Routes and Reaction Conditions
5-Heptyl-1,3,4-thiadiazol-2-amine can be synthesized through the cyclization of thiosemicarbazones . One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5-Heptyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
5-Heptyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its neuroprotective activity and potential use in drug development.
Industry: Utilized in the development of new materials and polymers.
作用机制
The mechanism of action of 5-Heptyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways . Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
5-Hexyl-1,3,4-thiadiazol-2-amine: Similar structure with a hexyl group instead of a heptyl group.
5-Benzyl-1,3,4-thiadiazol-2-amine: Contains a benzyl group instead of a heptyl group.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: A derivative with additional benzene and diol groups.
Uniqueness
5-Heptyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and biological activities compared to its analogues. Its ability to stabilize planar and oriented six-membered rings makes it valuable in coordination chemistry and materials science .
属性
IUPAC Name |
5-heptyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBKQFAWIRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-heptyl-1,3,4-thiadiazol-2-amine influence its coordination with zinc ions?
A1: The research paper elucidates that this compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom (N) of the amine group and one of the nitrogen atoms (N) from the thiadiazole ring []. This coordination forms a distorted tetrahedral geometry around the central zinc atom. The specific arrangement of the heptyl chain and the thiadiazole ring within the molecule further influences the crystal packing by participating in intermolecular interactions like N—H⋯N and N—H⋯Cl hydrogen bonds and π–π stacking interactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)








![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)


